molecular formula C14H10N2O3 B13340311 3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid

3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid

Cat. No.: B13340311
M. Wt: 254.24 g/mol
InChI Key: BKUDQCQYMFRNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid is a heterocyclic aromatic organic compound. It features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-hydroxyindazole with benzoic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Halogenating agents, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-5-yl)benzoic acid
  • Benzoic acid, 4-(1H-indazol-3-yl)-

Comparison

Compared to similar compounds, 3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid is unique due to the presence of the hydroxyl group on the indazole ring. This functional group can significantly influence the compound’s reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

3-(5-hydroxyindazol-1-yl)benzoic acid

InChI

InChI=1S/C14H10N2O3/c17-12-4-5-13-10(7-12)8-15-16(13)11-3-1-2-9(6-11)14(18)19/h1-8,17H,(H,18,19)

InChI Key

BKUDQCQYMFRNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=C(C=C3)O)C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.